2-(3-Cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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Overview
Description
The compound contains several functional groups including a cyclopropyl group, a phenyl group, a trifluoromethyl group, a pyrazolo[3,4-b]pyridin group, and an acetic acid group. These groups could potentially confer a variety of chemical properties to the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several different functional groups. The cyclopropyl and phenyl groups are likely to contribute to the overall stability of the molecule, while the trifluoromethyl group could add to its reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the trifluoromethyl group, which is known to be highly reactive. Additionally, the acetic acid group could potentially undergo a variety of reactions, including esterification and decarboxylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
Catalytic Applications and Synthesis of Heterocyclic Compounds
- The use of acetic acid functionalized pyridinium salts, including structures related to the queried compound, has been demonstrated as effective catalysts for the green and efficient synthesis of pyranopyrazole derivatives. This showcases the compound's potential in facilitating multi-component condensation reactions under environmentally friendly conditions (Moosavi‐Zare et al., 2016).
Photophysical and Electrochemical Properties
- Research into the photophysical properties of cyclometalating ligands, including pyrazolo[3,4-b]pyridin derivatives, has led to the development of highly luminescent platinum(II) complexes. These studies contribute to understanding how structural modifications, like the trifluoromethyl group, influence the emission properties and quantum yields of these complexes, which are critical for applications in light-emitting devices (Vezzu et al., 2011).
Antimicrobial Activity
- The antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds, especially those bearing benzenesulfonamide and trifluoromethyl moieties, has been explored. These studies indicate that such compounds could serve as bases for developing new antimicrobial agents, underscoring the importance of structural diversity in medicinal chemistry (Chandak et al., 2013).
Organic Synthesis and Material Science
- The compound's framework is relevant in the synthesis of new organic materials. For instance, multicomponent reactions involving pyrazolo[3,4-b]pyridine derivatives have been utilized to synthesize novel fused N-heterocycles, showcasing the versatility of such compounds in organic synthesis and material science applications (Mishra et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound [3-cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid are currently unknown. This compound belongs to the class of pyrazolo[3,4-b]pyridine derivatives , which have been found to exhibit a wide range of biological activities.
Mode of Action
As a member of the pyrazolo[3,4-b]pyridine class of compounds, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function
Biochemical Pathways
Given the broad range of activities associated with pyrazolo[3,4-b]pyridine derivatives , it is likely that this compound affects multiple pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
Understanding these effects requires detailed studies of the compound’s interaction with its targets and the resulting changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [3-cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions
Properties
IUPAC Name |
2-[3-cyclopropyl-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)12-8-13(10-4-2-1-3-5-10)22-17-15(12)16(11-6-7-11)23-24(17)9-14(25)26/h1-5,8,11H,6-7,9H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHAJCQBHJMEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937606-06-9 |
Source
|
Record name | 2-[3-cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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